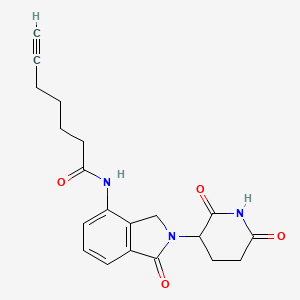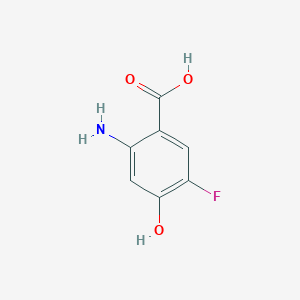
2-Amino-5-fluoro-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 2-Amino-5-fluoro-4-hydroxybenzoic acid involves starting with 4-fluoroaniline as the raw material. The synthetic route includes the following steps :
Condensation Reaction: 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are not widely documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
2-Amino-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2-Amino-5-fluoro-4-hydroxybenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including potential pharmaceuticals and materials with specific properties .
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the synthesis of various chemicals and materials, including those used in liquid crystal technology .
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-hydroxybenzoic acid is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 2-Amino-5-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Fluorosalicylic acid
Comparison:
2-Amino-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological targets .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
IQTGQIRFCZRWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


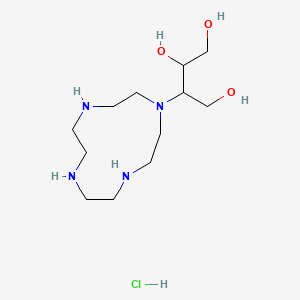
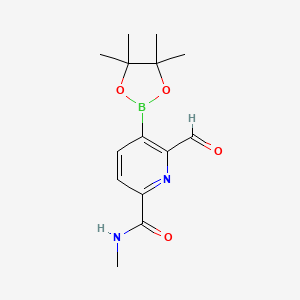
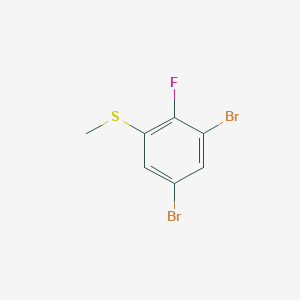
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)




